

nuclear receptor transcription modulation J Acid Urea

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Compound Focus: 4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid)

CAS No.: 134-47-4

Cat. No.: S546441

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Compound Profile: J Acid Urea (AMI-1)

J Acid Urea, also known as AMI-1, is a cell-permeable compound that inhibits protein arginine N-methyltransferase (PRMT) activity. It modulates transcription from estrogen and androgen response elements, thereby influencing hormone actions [1].

Key Biochemical Properties [1]:

- **CAS Number:** 134-47-4
- **Molecular Formula:** C₂₁H₁₆N₂O₉S₂
- **Molecular Weight:** 504.49 g/mol
- **Purity:** ≥98%
- **Appearance:** Solid powder
- **Solubility:** Soluble in DMSO

In vitro Inhibitory Activity (IC₅₀):

Target	IC ₅₀ Value
PRMT1	8.81 μM
Hmt1p	3.04 μM

Experimental Protocol: Assessing Nuclear Receptor Modulation

This protocol outlines methods to assess J Acid Urea's effects on nuclear receptor-mediated transcription, suitable for researchers investigating PRMT-dependent nuclear receptor regulation.

Luciferase Reporter Gene Assay

Purpose: To quantify changes in nuclear receptor transcriptional activity.

Materials:

- Cells expressing the nuclear receptor of interest (e.g., ER, AR)
- Reporter plasmid containing hormone response elements (HREs) upstream of a luciferase gene
- J Acid Urea (prepare stock solution in DMSO)
- Appropriate hormone ligand (e.g., 17β -estradiol for ER)
- Luciferase assay kit
- Luminometer

Procedure:

- **Seed cells** in 96-well plates and culture until ~70% confluent.
- **Transfect cells** with the reporter plasmid using a standard transfection reagent.
- **Pre-treat cells** with varying concentrations of J Acid Urea (e.g., $1\ \mu\text{M}$ to $100\ \mu\text{M}$) or vehicle control (DMSO) for 2-4 hours.
- **Stimulate cells** with the appropriate hormone ligand for 16-24 hours.
- **Lyse cells** and measure luciferase activity using the assay kit and a luminometer.
- **Analyze data** by normalizing luminescence to a control well and plotting activity against compound concentration to determine the effective concentration.

Monitoring Arginine Methylation Status

Purpose: To confirm PRMT inhibition and link effects on transcription to the intended mechanism of action.

Materials:

- Cell line of interest

- J Acid Urea
- RIPA lysis buffer
- Antibodies against mono- and dimethylated arginine residues

Procedure:

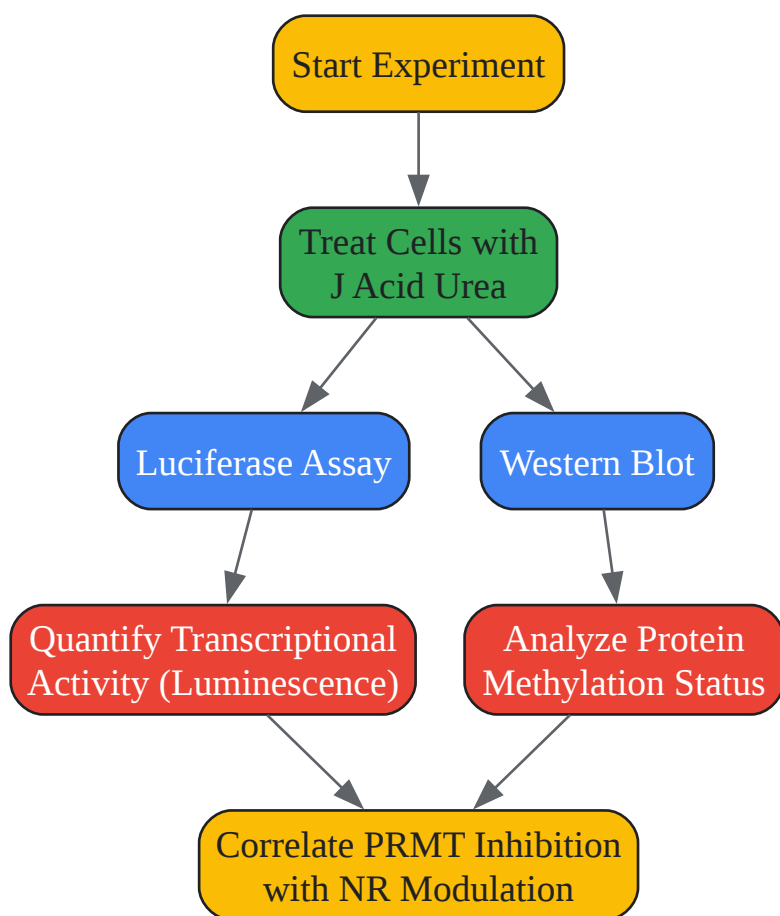
- **Treat cells** with J Acid Urea or vehicle control for a predetermined time (e.g., 24 hours).
- **Lyse cells** using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Perform Western Blotting** using standard protocols:
 - Separate proteins by SDS-PAGE.
 - Transfer to a PVDF membrane.
 - Probe the membrane with anti-methylarginine antibodies.
 - Use HRP-conjugated secondary antibodies and detect via chemiluminescence.
- A general reduction in arginine methylation signals indicates successful on-target PRMT inhibition.

Mechanisms and Experimental Considerations

The primary characterized mechanism of J Acid Urea is inhibition of PRMT activity. It does not compete for the AdoMet (S-adenosyl-L-methionine; SAM) binding site and shows minimal effects on lysine N-methyltransferases [1]. By preventing arginine methylation of cellular proteins, it can indirectly modulate nuclear receptor function.

Nuclear Receptor Background: Nuclear receptors are ligand-activated transcription factors regulating physiology and disease [2]. They share a common structure with a DNA-binding domain (DBD) and ligand-binding domain (LBD) [2] [3]. Their activity can be modulated by ligands, impacting coactivator recruitment [3]. Understanding crosstalk is crucial, as nuclear receptors can form complexes affecting their activity [4].

Experimental Workflow Diagram: The following diagram illustrates the logical flow from treatment to analysis in the proposed experiments.



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Critical Notes for Researchers

- **Specificity:** While J Acid Urea shows minimal effects on lysine methyltransferases, its impact on other PRMT family members beyond PRMT1 should be characterized for your specific model system.
- **Mechanistic Link:** The protocol is designed to correlate PRMT inhibition (observed via Western blot) with changes in nuclear receptor activity (measured via luciferase assay). Further experiments, such as chromatin immunoprecipitation (ChIP), would be needed to directly prove altered recruitment of co-regulators.
- **Controls:** Always include vehicle (DMSO) controls and, if possible, a positive control inhibitor for the specific nuclear receptor or PRMT being studied.
- **Cellular Context:** Be aware that nuclear receptor responses can be highly cell-type and promoter-specific [3].

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References

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To cite this document: Smolecule. [nuclear receptor transcription modulation J Acid Urea]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546441#nuclear-receptor-transcription-modulation-j-acid-urea>]

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